
Tiamulin-d10 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tiamulin-d10 (hydrochloride) is a deuterated form of tiamulin, a pleuromutilin antibiotic. It is primarily used as an internal standard for the quantification of tiamulin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Tiamulin itself is known for its effectiveness against mycoplasmas and certain Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tiamulin-d10 (hydrochloride) involves the incorporation of deuterium atoms into the tiamulin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the fermentation of the fungus Clitopilus scyphoides to produce pleuromutilin, which is then chemically modified to introduce deuterium atoms .
Industrial Production Methods
Industrial production of Tiamulin-d10 (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The compound is then formulated into a solid form for ease of use in various analytical applications .
Chemical Reactions Analysis
Types of Reactions
Tiamulin-d10 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tiamulin-d10 (hydrochloride) can lead to the formation of various oxygenated derivatives, while reduction can produce deuterated analogs with different degrees of saturation .
Scientific Research Applications
Tiamulin-d10 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of tiamulin.
Biology: Studied for its effects on bacterial protein synthesis and its potential as an antibiotic.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by mycoplasmas and Gram-positive bacteria.
Industry: Used in the development and quality control of veterinary pharmaceuticals.
Mechanism of Action
Tiamulin-d10 (hydrochloride) exerts its effects by binding to the peptidyl transferase center of the 50S ribosomal subunit in bacteria. This binding inhibits protein synthesis by preventing the formation of peptide bonds, ultimately leading to bacterial cell death . The molecular targets involved in this mechanism include various ribosomal proteins and RNA components .
Comparison with Similar Compounds
Similar Compounds
Tiamulin: The non-deuterated form of Tiamulin-d10 (hydrochloride), used as an antibiotic in veterinary medicine.
Valnemulin: Another pleuromutilin antibiotic with a similar mechanism of action but different chemical structure.
Retapamulin: A pleuromutilin antibiotic used in human medicine for topical treatment of bacterial skin infections.
Uniqueness
Tiamulin-d10 (hydrochloride) is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical methods. The incorporation of deuterium atoms enhances the accuracy and precision of quantitative analyses by providing a stable reference point .
Properties
Molecular Formula |
C28H48ClNO4S |
|---|---|
Molecular Weight |
540.3 g/mol |
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethylsulfanyl]acetate;hydrochloride |
InChI |
InChI=1S/C28H47NO4S.ClH/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28;/h8,19-20,22,24-25,32H,1,9-18H2,2-7H3;1H/t19-,20+,22-,24+,25+,26-,27+,28+;/m1./s1/i2D3,3D3,9D2,10D2; |
InChI Key |
WRHXJTYYMRJQPZ-MNCFBAAQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCSCC(=O)O[C@@H]1C[C@@]([C@H]([C@@H]([C@@]23CC[C@H]([C@@]1([C@@H]2C(=O)CC3)C)C)C)O)(C)C=C)C([2H])([2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(C(C23CCC(C1(C2C(=O)CC3)C)C)C)O)(C)C=C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


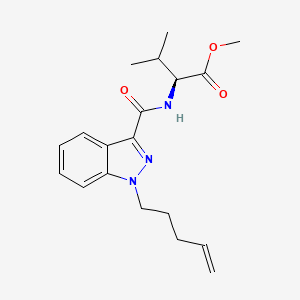
![(1R,2R,5R,8S,9S,12R,14S,17R,18R,21R,24S,25S,28R,30S)-2,9,18,25-tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B10818985.png)
![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)

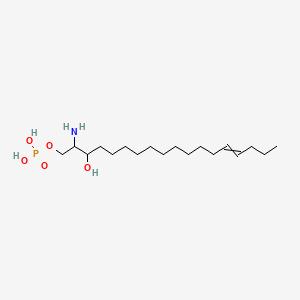
![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)
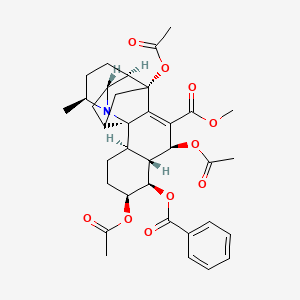
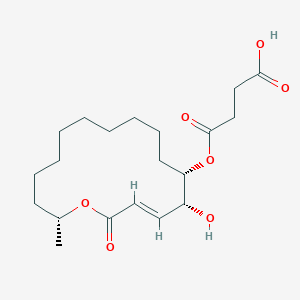


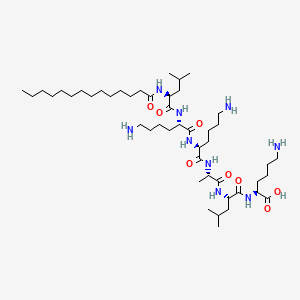

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)

